Boc-LRR-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

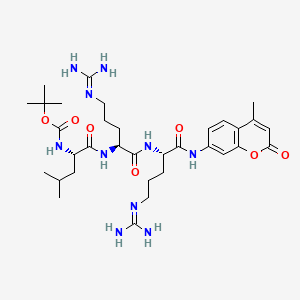

tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52N10O7/c1-18(2)15-24(43-32(48)50-33(4,5)6)29(47)42-23(10-8-14-39-31(36)37)28(46)41-22(9-7-13-38-30(34)35)27(45)40-20-11-12-21-19(3)16-26(44)49-25(21)17-20/h11-12,16-18,22-24H,7-10,13-15H2,1-6H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,34,35,38)(H4,36,37,39)/t22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVWXCNIABBHLQ-HJOGWXRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52N10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-LRR-AMC: A Fluorogenic Substrate for Measuring Proteasome Trypsin-Like Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-LRR-AMC (Boc-Leu-Arg-Arg-AMC) is a synthetic fluorogenic substrate designed for the sensitive detection of the trypsin-like activity of the 26S and 20S proteasome complexes.[1][2] The proteasome is a multi-catalytic protease complex central to the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[3][4][5] The UPS plays a critical role in a vast array of cellular processes, including cell cycle control, signal transduction, and the removal of misfolded or damaged proteins.[6][7][8] The 20S proteasome core possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as peptidyl-glutamyl peptide-hydrolyzing activity).[6][7] this compound specifically measures the trypsin-like activity, which cleaves peptide bonds C-terminal to basic amino acid residues.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its use in cell lysates, and a summary of its kinetic parameters. Furthermore, it visualizes the broader context of the ubiquitin-proteasome pathway and the experimental workflow for utilizing this substrate.

Chemical and Physical Properties

This compound is a tripeptide, Leucyl-Arginyl-Arginine, with its N-terminus protected by a tert-butyloxycarbonyl (Boc) group and its C-terminus conjugated to 7-amino-4-methylcoumarin (AMC). The Boc group enhances cell permeability and protects the peptide from non-specific degradation by aminopeptidases. The AMC fluorophore is quenched when conjugated to the peptide. Upon cleavage of the amide bond between the C-terminal arginine and AMC by the proteasome's trypsin-like activity, the free AMC is released and fluoresces brightly.[9][10]

| Property | Value | Reference |

| Full Name | tert-butyloxycarbonyl-Leucyl-Arginyl-Arginyl-7-amino-4-methylcoumarin | N/A |

| Synonyms | Boc-Leu-Arg-Arg-AMC | [2] |

| Molecular Formula | C₃₃H₅₂N₁₀O₇ | [10] |

| Molecular Weight | 700.8 g/mol | [10] |

| Excitation Wavelength | 360-380 nm | [11][12][13] |

| Emission Wavelength | 460 nm | [11][12][13] |

| Purity | >98% by HPLC and NMR | [12] |

| Solubility | Soluble in DMSO | [12] |

| Storage | Store at -20°C. Avoid multiple freeze-thaw cycles after dissolving. | [12][13] |

Quantitative Data: Kinetic Parameters

The efficiency of an enzyme's catalysis on a substrate is described by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for the substrate. A lower Km value generally indicates a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

The following table summarizes the kinetic constants for the hydrolysis of this compound by the purified human 20S proteasome.

| Parameter | Value | Enzyme Source | Reference |

| Km | 24.97 ± 0.79 µM | Human 20S Proteasome | [14] |

| Vmax | Not explicitly stated in the provided reference. Varies with enzyme concentration and purity. | Human 20S Proteasome | [14] |

Experimental Protocols

Measuring Trypsin-Like Proteasome Activity in Cell Lysates

This protocol provides a detailed methodology for quantifying the trypsin-like activity of the proteasome in cell lysates using this compound.[11][12][15]

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 0.1% NP-40, pH 7.5)

-

BCA Protein Assay Kit

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.1 at 37°C, 50 mM NaCl, 2 mM β-mercaptoethanol)

-

Proteasome inhibitor (e.g., MG132)

-

Black, clear-bottom 96-well plates

-

Fluorometric plate reader

Procedure:

-

Cell Lysate Preparation:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells by adding an appropriate volume of ice-cold Lysis Buffer (e.g., for a cell density of 10⁷ cells/ml).

-

Incubate the cell suspension on ice for a recommended time.

-

Clarify the lysate by centrifugation to pellet cell debris.

-

Collect the supernatant, which contains the cellular proteins including the proteasome.

-

Determine the protein concentration of the lysate using a BCA protein assay.

-

Adjust the protein concentration of the lysates to a consistent value (e.g., 200 µg/ml) with Lysis Buffer.

-

-

Substrate and Reagent Preparation:

-

Assay Setup:

-

To each well of a black 96-well plate, add a specific volume of cell lysate (e.g., 50 µl).

-

For each sample, prepare a parallel control well containing the same amount of lysate pre-incubated with a proteasome inhibitor (e.g., 100 µM MG132 for at least 10 minutes) to measure non-proteasomal activity.[12]

-

Include a blank well containing only Lysis Buffer.

-

Initiate the reaction by adding the this compound working solution to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[11][12][13]

-

Record the fluorescence in a kinetic mode for a set period (e.g., 20-30 minutes), taking readings at regular intervals.

-

-

Data Analysis:

-

For each sample, calculate the rate of increase in fluorescence over time (the slope of the linear portion of the curve).

-

Subtract the rate of the inhibitor-treated control from the rate of the untreated sample to determine the specific proteasome-dependent activity.

-

Signaling Pathways and Experimental Workflows

The Ubiquitin-Proteasome System

The degradation of most intracellular proteins is mediated by the ubiquitin-proteasome system. This pathway involves two major steps: the tagging of the substrate protein with a polyubiquitin chain and the subsequent degradation of the tagged protein by the 26S proteasome. The trypsin-like activity of the proteasome is one of the key catalytic functions responsible for the breakdown of the polypeptide chain into smaller peptides.

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Experimental Workflow for Measuring Proteasome Activity

The following diagram illustrates the key steps involved in a typical experiment to measure the trypsin-like activity of the proteasome using this compound.

Caption: Workflow for proteasome activity measurement using this compound.

Conclusion

This compound is a valuable tool for researchers studying the ubiquitin-proteasome system and its role in health and disease. Its specificity for the trypsin-like activity of the proteasome allows for the detailed investigation of this particular catalytic function. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a research setting. The ability to quantify this specific proteolytic activity can provide crucial insights into the regulation of numerous cellular signaling pathways and may aid in the development of novel therapeutic agents that target the proteasome.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 5. Ubiquitin and Ubiquitin-Like Protein Resources | Cell Signaling Technology [cellsignal.com]

- 6. Frontiers | Regulation of Proteasome Activity by (Post-)transcriptional Mechanisms [frontiersin.org]

- 7. Regulation of Proteasome Activity by (Post-)transcriptional Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteasomal chymotrypsin-like peptidase activity is required for essential functions of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 10. caymanchem.com [caymanchem.com]

- 11. glpbio.com [glpbio.com]

- 12. ubpbio.com [ubpbio.com]

- 13. ubpbio.com [ubpbio.com]

- 14. iris.unito.it [iris.unito.it]

- 15. resources.novusbio.com [resources.novusbio.com]

An In-depth Technical Guide to the Mechanism and Application of Boc-LRR-AMC

This guide provides a detailed overview of Boc-LRR-AMC (Boc-Leu-Arg-Arg-AMC), a widely used fluorogenic substrate for studying the trypsin-like activity of the proteasome. It is intended for researchers, scientists, and drug development professionals who utilize protease activity assays. The document covers the core mechanism of action, its role within the biological context of the Ubiquitin-Proteasome System, quantitative parameters for its use, and a detailed experimental protocol.

Core Mechanism of Action

This compound is a synthetic tripeptide (Leucine-Arginine-Arginine) conjugated to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group to prevent non-specific degradation by aminopeptidases.

The core function of this compound lies in its specific recognition and cleavage by enzymes with trypsin-like activity, which preferentially cleave peptide bonds C-terminal to basic amino acid residues like arginine (Arg). The primary target for this substrate is the β2 subunit of the 20S proteasome core, which houses the enzyme's trypsin-like proteolytic site.[1]

Upon enzymatic action, the amide bond between the C-terminal arginine and the AMC molecule is hydrolyzed. This cleavage event liberates AMC from the quenching effect of the peptide. The free AMC molecule is highly fluorescent, and its appearance can be monitored in real-time using a fluorometer. The rate of increase in fluorescence intensity is directly proportional to the proteolytic activity of the enzyme.[2][3][4]

Biological Context: The Ubiquitin-Proteasome System

The proteasome is the central protease of the Ubiquitin-Proteasome System (UPS), the principal pathway for regulated protein degradation in eukaryotic cells.[5][6] The UPS is critical for maintaining cellular homeostasis by eliminating misfolded, damaged, or short-lived regulatory proteins.[6][7] Its function is essential for a multitude of cellular processes, including cell cycle control, signal transduction, and apoptosis.[7][8]

The degradation process involves two discrete, successive steps:

-

Tagging: The target protein is marked for destruction by the covalent attachment of a polyubiquitin chain. This is a three-step enzymatic cascade involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3).[5][9] The E3 ligases provide substrate specificity to the system.[5]

-

Degradation: The polyubiquitinated protein is recognized by the 19S regulatory particle of the 26S proteasome. The 19S particle unfolds the substrate in an ATP-dependent manner and translocates it into the central cavity of the 20S core particle.[6][9] Inside the 20S core, the protein is degraded into small peptides by three distinct proteolytic activities: chymotrypsin-like, trypsin-like (targeted by this compound), and caspase-like.[10]

Quantitative Data and Specifications

The precise kinetic parameters for this compound can vary depending on the enzyme source (e.g., constitutive proteasome vs. immunoproteasome) and assay conditions. It has been reported that the Michaelis-Menten constant (Km) of the 26S proteasome for trypsin-like substrates such as this compound is relatively high (>0.5 mM), suggesting a lower binding affinity which may necessitate the use of higher substrate concentrations in kinetic studies.[11] Due to solubility limitations, working concentrations are often kept below the theoretical Km.[11]

| Parameter | Value | Reference(s) |

| Target Activity | Trypsin-like (Proteasome β2 subunit) | [1] |

| Peptide Sequence | Boc-Leu-Arg-Arg-AMC | [3][12] |

| Molecular Weight | ~773.8 Da | [13] |

| Typical Working Concentration | 50 - 200 µM | [13][14] |

| Fluorescence Excitation (λex) | 340 - 380 nm | [2][13][14] |

| Fluorescence Emission (λem) | 440 - 460 nm | [2][4][13][14] |

| Solubility | Soluble in DMSO | [13] |

Detailed Experimental Protocol: Proteasome Activity Assay

This section outlines a standard protocol for measuring the trypsin-like activity of the proteasome in cell lysates using this compound.

A. Materials and Reagents:

-

Substrate: this compound

-

Solvent: DMSO (Dimethyl sulfoxide)

-

Assay Buffer: 20 mM Tris (pH 7.1 at 37°C), 50 mM NaCl, 2 mM β-mercaptoethanol[13][15]

-

Lysis Buffer: 50 mM TRIS, 0.1% NP40, pH 7.5[14]

-

Proteasome Inhibitor (Control): MG132

-

Equipment: 96-well black microplate, fluorescence plate reader, incubator (37°C)

B. Experimental Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 50 mM). Store at -20°C.[15]

-

Prepare Cell Lysate: Harvest cells, wash with cold PBS, and lyse on ice using Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant containing the proteasomes. Determine protein concentration using a standard method (e.g., BCA assay).[14]

-

Prepare Working Solutions:

-

2X Substrate Solution (200 µM): Dilute the 50 mM DMSO stock into pre-warmed (37°C) Assay Buffer. For example, add 4 µL of stock to 996 µL of buffer. Keep this solution at 37°C.[15]

-

Sample Preparation: In a 96-well black plate, add 50 µL of cell lysate per well. For samples with low proteasome content, a larger volume of lysate can be used, adjusting the final volume to 50 µL with Assay Buffer.[15]

-

-

Set Up Control Reactions: To determine the portion of fluorescence contributed by non-proteasomal proteases, prepare parallel control wells. Pre-incubate the cell lysate with a proteasome inhibitor (e.g., 100 µM MG132) for at least 10 minutes at 37°C before adding the substrate.[15]

-

Initiate Reaction: Add 50 µL of the 2X Substrate Solution to each well (including controls) for a final substrate concentration of 100 µM in a 100 µL total volume.[14][16]

-

Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence kinetically for 20-30 minutes, taking readings every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[13][15]

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well by plotting fluorescence units (RFU) against time (minutes). Use the linear portion of the curve.

-

The specific proteasome activity is determined by subtracting the slope of the inhibitor-treated control wells from the slope of the corresponding experimental wells.[13][15]

-

References

- 1. 亞旭生物科技 [abscience.com.tw]

- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound, 10MG | Labscoop [labscoop.com]

- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. mdpi.com [mdpi.com]

- 8. apexbt.com [apexbt.com]

- 9. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ubpbio.com [ubpbio.com]

- 14. glpbio.com [glpbio.com]

- 15. ubpbio.com [ubpbio.com]

- 16. ubpbio.com [ubpbio.com]

The Fluorogenic Substrate Boc-LRR-AMC: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the fluorogenic substrate Boc-LRR-AMC, designed for researchers, scientists, and drug development professionals. This document details the enzymatic targets of this compound, presents quantitative kinetic data, outlines experimental protocols, and visualizes relevant biological pathways.

Executive Summary

This compound (Boc-Leucyl-Arginyl-Arginine-7-amino-4-methylcoumarin) is a synthetic peptide substrate widely utilized for the sensitive detection of specific protease activity. Its primary application lies in measuring the trypsin-like activity of the 20S and 26S proteasome, key components of the cellular protein degradation machinery. Additionally, this compound serves as a substrate for the Kex2 endoprotease, a critical enzyme in the processing of precursor proteins within the secretory pathway. The cleavage of the amide bond between the arginine residue and the fluorescent aminomethylcoumarin (AMC) group results in a quantifiable increase in fluorescence, providing a direct measure of enzymatic activity.

Enzymatic Targets and Specificity

This compound is recognized and cleaved by enzymes that exhibit a substrate preference for cleavage after dibasic amino acid residues, particularly Arginine-Arginine sequences.

The Proteasome: Trypsin-Like Activity

The proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. It possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. This compound is a specific substrate for the trypsin-like activity , which occurs at the β2 subunit of the 20S proteasome core.[1] This specificity allows for the targeted assessment of this particular proteolytic function of the proteasome in purified enzyme preparations and cell lysates.

Kex2 Endoprotease

Kex2 (also known as kexin) is a calcium-dependent serine protease found in the Golgi apparatus of yeast and is a homolog of mammalian prohormone convertases.[2] It plays a crucial role in the maturation of secreted proteins and peptides by cleaving precursor proteins at the C-terminal side of paired basic amino acid residues, such as Lys-Arg and Arg-Arg.[2][3] this compound mimics these recognition sites and is therefore an effective substrate for assaying Kex2 activity.[4]

Quantitative Enzyme Kinetics

The efficiency of an enzyme's cleavage of a substrate is characterized by the Michaelis-Menten constants, Km and kcat.

-

Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme.

-

kcat (turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.

-

kcat/Km (catalytic efficiency): A measure of how efficiently an enzyme converts a substrate to a product, taking into account both binding and catalysis.

Proteasome Kinetic Data

While numerous studies utilize this compound to measure the trypsin-like activity of the proteasome, specific Km and kcat values for this substrate with the 20S or 26S proteasome are not consistently reported in readily available literature. However, methodologies for determining these parameters are well-established and involve measuring the initial reaction velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation. One study indicated that the Km of the 26S proteasome for similar substrates is generally high, in the range of >0.5 mM.

| Enzyme | Substrate | Km | kcat | kcat/Km | Source |

| 20S Proteasome (Trypsin-like activity) | This compound | Not consistently reported | Not consistently reported | Not consistently reported | N/A |

Kex2 Endoprotease Kinetic Data

Kinetic studies of Kex2 have provided more detailed insights into its substrate specificity. While the exact values for this compound are not explicitly detailed in the primary literature, studies on similar substrates with Lys-Arg dipeptides show high catalytic efficiency.

| Enzyme | Substrate Class | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Kex2 Endoprotease | Peptidyl-MCA with Lys-Arg | ~10 - 100 | ~100 - 500 | up to 1.1 x 10⁷ | [2] |

Experimental Protocols

Proteasome Activity Assay

This protocol provides a general framework for measuring the trypsin-like activity of the proteasome in cell lysates using this compound.

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40)

-

Protease inhibitor cocktail (proteasome inhibitor-free)

-

This compound substrate (stock solution in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

-

Proteasome inhibitor (e.g., MG132) for control

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in lysis buffer containing protease inhibitors on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration of the lysate (e.g., using a BCA assay).

-

-

Assay Setup:

-

Dilute cell lysate to the desired concentration in assay buffer.

-

In a 96-well plate, add the diluted lysate to appropriate wells.

-

For a negative control, pre-incubate a set of lysate samples with a proteasome inhibitor (e.g., 20 µM MG132) for 15-30 minutes at 37°C.

-

Prepare a blank well with assay buffer only.

-

-

Enzymatic Reaction:

-

Prepare a working solution of this compound in assay buffer (final concentration typically 50-100 µM).

-

Initiate the reaction by adding the this compound working solution to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

The proteasome-specific activity is the difference between the rate in the absence and presence of the proteasome inhibitor.

-

Signaling Pathways and Experimental Workflows

Ubiquitin-Proteasome System

The ubiquitin-proteasome system is the principal mechanism for regulated protein degradation in eukaryotic cells, playing a critical role in cell cycle control, signal transduction, and stress response.

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Kex2 Proprotein Processing Pathway

Kex2 protease is integral to the secretory pathway, where it processes proproteins into their mature, active forms.

Caption: Proprotein processing by Kex2 in the secretory pathway.

Experimental Workflow for Protease Activity Assay

The following diagram illustrates the general workflow for conducting a protease activity assay using this compound.

Caption: General workflow for a protease activity assay.

Conclusion

This compound is a versatile and specific fluorogenic substrate for the investigation of the trypsin-like activity of the proteasome and the activity of Kex2 endoprotease. Its use in well-defined experimental protocols allows for the quantitative assessment of these important enzymatic activities, providing valuable insights for basic research and drug discovery efforts targeting these pathways. This guide provides the foundational knowledge for the effective application of this compound in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural and enzymatic characterization of a purified prohormone-processing enzyme: secreted, soluble Kex2 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative assessment of enzyme specificity in vivo: P2 recognition by Kex2 protease defined in a genetic system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iverson.cm.utexas.edu [iverson.cm.utexas.edu]

An In-depth Technical Guide to the Boc-LRR-AMC Proteasome Activity Assay

This guide provides a comprehensive overview of the Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) assay, a widely used method for measuring the trypsin-like activity of the proteasome. Tailored for researchers, scientists, and drug development professionals, this document details the core principles, experimental protocols, data analysis, and key applications of the assay.

Core Principle of the Assay

The 26S proteasome is a large, multi-catalytic protease complex responsible for degrading ubiquitinated proteins in eukaryotic cells. Its catalytic core, the 20S proteasome, possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like. The this compound assay specifically quantifies the trypsin-like activity , which involves cleavage after basic amino acid residues.

The assay utilizes a synthetic peptide substrate, Boc-Leu-Arg-Arg-AMC. In this molecule, the fluorescent reporter group, 7-amino-4-methylcoumarin (AMC), is covalently linked to the C-terminus of the peptide. In its conjugated state, the AMC molecule is non-fluorescent as its fluorescence is quenched.

The core principle is based on enzymatic cleavage:

-

The proteasome's trypsin-like active site (primarily associated with the β2 subunit) recognizes and cleaves the peptide substrate after the arginine residues.

-

This cleavage event liberates the free AMC molecule.

-

Once freed, AMC becomes highly fluorescent upon excitation with UV light.

-

The rate of increase in fluorescence intensity is directly proportional to the proteasome's trypsin-like activity in the sample.

The fluorescence of the released AMC is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1][2][3]

Caption: The enzymatic cleavage of this compound by the proteasome releases fluorescent AMC.

Experimental Workflow and Protocols

The successful implementation of the this compound assay requires careful preparation of reagents and precise execution of the experimental steps. The general workflow involves sample preparation, setting up the reaction plate, initiating the reaction, and measuring the fluorescent signal over time.

Caption: Standard experimental workflow for the this compound proteasome activity assay.

Detailed Experimental Protocol

This protocol is a composite methodology based on common practices.[4][5][6] Optimization may be required depending on the sample type and specific instrumentation.

A. Reagent Preparation

-

This compound Substrate Stock (50 mM): Dissolve 5 mg of this compound powder (MW: ~773.8 g/mol ) in approximately 130 µL of DMSO. Vortex thoroughly. If needed, warm briefly at 37-50°C to ensure complete dissolution. Store at -20°C.[4]

-

Assay Buffer (1X): A common buffer is 20 mM Tris (pH 7.1 at 37°C), 50 mM NaCl, and 2 mM β-mercaptoethanol.[4] For 26S proteasome activity in cell lysates, the buffer may be supplemented with 2 mM ATP and 5 mM MgCl₂ to preserve the complex's integrity.[6]

-

Working Substrate Solution (2X, e.g., 200 µM): Immediately before use, dilute the 50 mM stock solution into pre-warmed (37°C) 1X Assay Buffer. For a 200 µM solution, add 4 µL of the 50 mM stock to 996 µL of buffer.[4] The final concentration in the well will be 1X (100 µM). The optimal final concentration may range from 50-200 µM.[1]

-

Sample Preparation:

-

Cell Lysates: Lyse cells in a gentle, non-detergent buffer (e.g., 50 mM TRIS, 0.1% NP40, pH 7.5) on ice.[5] Avoid protease inhibitors that may affect proteasome activity.[6] Centrifuge to pellet debris and determine the protein concentration of the supernatant (e.g., using a BCA assay). A recommended concentration is 2-5 mg/mL.[6]

-

Purified Proteasomes: Dilute purified 20S or 26S proteasome to the desired concentration (e.g., 20 nM) in 1X Assay Buffer.[1]

-

-

Inhibitor Control (e.g., MG132): Prepare a stock solution of a specific proteasome inhibitor like MG132 (e.g., 20 mM in DMSO).[6] This will be used to treat a replicate of each sample to measure non-proteasomal activity.

B. Assay Procedure (96-well black plate)

-

Plate Setup: Add 50 µL of your sample (cell lysate or purified proteasome diluted in assay buffer) to at least two wells. If the sample volume is less than 50 µL, adjust the volume to 50 µL with 1X Assay Buffer.[4]

-

Inhibitor Treatment: To one of the paired wells for each sample, add the proteasome inhibitor to a final concentration known to be effective (e.g., 100 µM MG132).[4] Add an equivalent volume of the inhibitor's solvent (e.g., DMSO) to the other well (the "untreated" sample).

-

Pre-incubation: Incubate the plate at 37°C for at least 10 minutes to allow the inhibitor to act on the proteasome.[4]

-

Reaction Initiation: Add 50 µL of the 2X Working Substrate Solution to all wells, bringing the total volume to 100 µL.

-

Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence in a kinetic mode for 20-60 minutes, taking readings every 1-2 minutes.[1]

Data Presentation and Analysis

Quantitative data from the this compound assay is derived from the rate of AMC release. Proper instrument settings are critical for acquiring high-quality data.

Table 1: Typical Reagent Concentrations

| Reagent | Typical Final Concentration | Notes |

| This compound Substrate | 50 - 200 µM | Higher concentrations (>50 µM) may artificially activate the 20S proteasome.[7] |

| Purified 20S Proteasome | 20 nM | Used for in vitro characterization of purified enzymes.[1] |

| Cell Lysate | 20 - 100 µg total protein | The optimal amount depends on the proteasome activity in the specific cell type. |

| MG132 Inhibitor | 20 - 100 µM | Used to determine the background signal from non-proteasomal proteases.[8] |

Table 2: Instrument Settings for Data Acquisition

| Parameter | Typical Value | Notes |

| Excitation Wavelength (λex) | 360 - 380 nm | Check the specifications of the specific AMC conjugate and fluorometer.[1] |

| Emission Wavelength (λem) | 460 nm | Standard emission peak for free AMC.[1][9] |

| Read Mode | Kinetic | Essential for determining the reaction rate. |

| Duration | 20 - 60 minutes | The reaction should be monitored long enough to establish a linear slope.[1] |

| Temperature | 37°C | Ensures optimal enzymatic activity.[4] |

| Plate Type | Black, opaque walls | Minimizes well-to-well crosstalk and background fluorescence.[8] |

Data Interpretation

-

Calculate the Reaction Rate: For each well, plot the relative fluorescence units (RFU) against time (minutes). The slope of the linear portion of this curve represents the rate of the reaction (V = RFU/min).[4]

-

Subtract Background: The true proteasome activity is the difference between the rate measured in the untreated sample and the rate in the inhibitor-treated sample. This correction removes the contribution of other proteases that may cleave the substrate.[1]

-

Specific Activity = V_untreated - V_inhibitor

-

-

Normalization: The specific activity can be normalized to the amount of protein in the well to allow for comparison between different samples. The result is typically expressed in units such as RFU/min/µg of protein.

-

Quantification (Optional): To convert the rate into molar units (e.g., pmol/min/µg), a standard curve can be generated using known concentrations of free AMC. This allows the RFU values to be converted to the amount of AMC produced.[6]

Applications in Research and Drug Development

The this compound assay is a robust tool for:

-

High-Throughput Screening (HTS): Its simple, plate-based format makes it ideal for screening large compound libraries to identify novel proteasome inhibitors.

-

Inhibitor Characterization: The assay is used to determine the potency of inhibitory compounds by generating dose-response curves and calculating IC₅₀ values.

-

Basic Research: It allows for the characterization of proteasome activity in various cell lines, tissues, and disease models, providing insights into the regulation of the ubiquitin-proteasome system.

-

Comparing Proteasome Subtypes: The assay can be used to compare the trypsin-like activity of constitutive proteasomes versus immunoproteasomes, which have different catalytic subunits and substrate preferences.[1]

References

- 1. ubpbio.com [ubpbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 4. ubpbio.com [ubpbio.com]

- 5. glpbio.com [glpbio.com]

- 6. ubpbio.com [ubpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

Boc-LRR-AMC: A Technical Guide to its Fluorescence Properties and Application in Proteasome Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core fluorescence properties of the fluorogenic substrate Boc-LRR-AMC. It is designed to equip researchers, scientists, and drug development professionals with the essential data and methodologies for its effective use in assessing the trypsin-like activity of the 20S and 26S proteasome. This document includes quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Core Fluorescence Properties of the Liberated AMC Fluorophore

This compound (Boc-Leu-Arg-Arg-7-amido-4-methylcoumarin) is a non-fluorescent peptide substrate. Upon enzymatic cleavage by proteases with trypsin-like activity, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released. The fluorescence of the liberated AMC is directly proportional to the enzymatic activity of the proteasome.

| Property | Value | Notes |

| Excitation Maximum (λex) | 340 - 360 nm[1][2] | Can vary slightly depending on the specific fluorometer and buffer conditions. A common excitation wavelength used is 380 nm.[3] |

| Emission Maximum (λem) | 440 - 460 nm[1][2] | |

| Quantum Yield (Φ) | 0.54 - 0.78 | This is a typical range for coumarin derivatives.[4] The exact value can be influenced by the solvent environment. |

| Molar Extinction Coefficient (ε) | Not definitively reported for free AMC in aqueous buffer. | The molar extinction coefficient for an N-acetyl-Ie-Glu-Thr-Asp-AMC substrate in ethanol was reported as 1.78 x 10^4 L·mol⁻¹·cm⁻¹. |

Enzymatic Cleavage of this compound

The fundamental principle of the assay is the enzymatic hydrolysis of the amide bond between the arginine residue of the peptide and the amino group of AMC. This reaction is catalyzed by the trypsin-like activity of the β2 subunit of the 20S proteasome core.

Caption: Enzymatic reaction of this compound cleavage by the proteasome.

The Ubiquitin-Proteasome System

This compound is a tool to probe the activity of the proteasome, a key component of the ubiquitin-proteasome system (UPS). The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, controlling the levels of numerous proteins involved in critical cellular processes.[2][5][6]

Caption: Overview of the Ubiquitin-Proteasome System.

Experimental Protocol: 20S Proteasome Activity Assay

This protocol provides a general framework for measuring the trypsin-like activity of purified 20S proteasome or proteasome in cell lysates using this compound. Optimization may be required for specific experimental conditions.

Materials:

-

This compound substrate

-

Purified 20S proteasome or cell lysate containing proteasomes

-

Assay Buffer (e.g., 20 mM Tris, pH 7.1 at 37°C, 50 mM NaCl, 2 mM β-mercaptoethanol)[7]

-

Proteasome inhibitor (e.g., MG132) for control experiments[3]

-

DMSO for substrate and inhibitor stock solutions

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a 50 mM this compound stock solution in DMSO. [7] Store at -20°C.

-

Prepare a working solution of the 20S proteasome or cell lysate in pre-warmed (37°C) assay buffer.

-

For control wells, pre-incubate the proteasome/lysate with a proteasome inhibitor (e.g., 100 µM MG132) for at least 10 minutes at 37°C.[7]

-

Prepare a 2X substrate working solution (e.g., 200 µM) by diluting the stock solution in pre-warmed assay buffer. [7] A typical final concentration in the assay is 50-200 µM.[3]

-

Pipette 50 µL of the proteasome/lysate (and inhibitor control) into the wells of the 96-well plate.

-

Initiate the reaction by adding 50 µL of the 2X substrate working solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence kinetically for 20-30 minutes, with readings taken every 1-2 minutes.[7] Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[7]

-

Data Analysis:

-

Plot fluorescence intensity versus time for each well.

-

Determine the initial rate of the reaction (V₀) from the linear portion of the curve.

-

Subtract the rate of the inhibitor control from the rate of the experimental wells to determine the specific proteasome activity.

-

Experimental Workflow

The following diagram illustrates a typical workflow for a proteasome activity assay using this compound.

Caption: A generalized workflow for a proteasome activity assay.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. ubpbio.com [ubpbio.com]

Technical Guide: Boc-LRR-AMC for the Fluorometric Detection of Proteasome Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Boc-LRR-AMC, a fluorogenic substrate critical for assessing the trypsin-like activity of the 20S and 26S proteasome. It details the substrate's spectral properties, experimental protocols for its use, and its role within the broader context of the ubiquitin-proteasome system.

Introduction to this compound

This compound (Boc-Leu-Arg-Arg-AMC) is a synthetic peptide substrate coupled to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[1][2][3] In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the peptide sequence by proteolytically active proteasomes, the free AMC is released, resulting in a measurable increase in fluorescence.[1][2][4] This direct relationship between enzymatic activity and fluorescent signal intensity allows for the sensitive quantification of the trypsin-like activity of the proteasome.[1][2][4]

Quantitative Data Summary

The spectral properties of the liberated AMC fluorophore are crucial for accurate measurement. The following table summarizes the key quantitative parameters for this compound assays.

| Parameter | Value | Reference |

| Excitation Wavelength Range | 340 - 380 nm | [1][2][4][5][6][7] |

| Emission Wavelength Range | 440 - 460 nm | [1][2][4][5][6][7] |

| Recommended Working Concentration | 50 - 200 µM | [5][6][8] |

Signaling Pathway: The Ubiquitin-Proteasome System

This compound is a tool to measure the activity of the proteasome, a key component of the ubiquitin-proteasome system (UPS). The UPS is a major pathway for protein degradation in eukaryotic cells, playing a critical role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The following diagram illustrates a simplified overview of the UPS leading to protein degradation by the 26S proteasome.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound, 10MG | Labscoop [labscoop.com]

- 3. frontiersin.org [frontiersin.org]

- 4. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 5. Boc-Leu-Arg-Arg-AMC (this compound) (UBPBio Product Code: G3101) | Fluorescent Peptide / Protein Substrates | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 6. ubpbio.com [ubpbio.com]

- 7. glpbio.com [glpbio.com]

- 8. ubpbio.com [ubpbio.com]

An In-depth Technical Guide to Boc-LRR-AMC for Measuring Trypsin-Like Protease Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC), a key tool for the sensitive and specific measurement of trypsin-like protease activity. Primarily utilized in the study of the 20S and 26S proteasome, this substrate is pivotal for research in oncology, neurodegenerative diseases, and immunology. This document details the substrate's mechanism of action, provides structured data on its use, outlines experimental protocols, and visualizes its role in relevant signaling pathways.

Principle and Mechanism of Action

This compound is a synthetic peptide substrate conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety by a protease with trypsin-like specificity, the free AMC is liberated. The released AMC is highly fluorescent, with excitation and emission maxima typically in the range of 340-380 nm and 440-460 nm, respectively.[1][2][3][4] The rate of AMC release, measured as an increase in fluorescence intensity over time, is directly proportional to the enzymatic activity of the trypsin-like protease.

The primary application of this compound is to measure the trypsin-like activity of the proteasome, a multi-catalytic protease complex responsible for regulated protein degradation in eukaryotic cells. The 20S proteasome core contains three distinct catalytic activities: chymotrypsin-like, trypsin-like (at the β2 subunit), and caspase-like (peptidyl-glutamyl peptide-hydrolyzing).[5] this compound is specifically designed to be a substrate for the trypsin-like activity.

Data Presentation: Quantitative Parameters

Table 1: General Experimental Parameters for this compound Assay

| Parameter | Value/Range | Notes |

| Substrate Stock Solution | 10-50 mM in DMSO | Store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][7] |

| Working Concentration | 50-200 µM | Optimal concentration should be determined empirically and ideally be at or below the Km for accurate kinetic measurements.[8] |

| Excitation Wavelength | 340-380 nm | The precise wavelength may vary depending on the instrument and buffer conditions.[3][9] |

| Emission Wavelength | 440-460 nm | |

| Typical Assay Buffer | 20-50 mM Tris-HCl, pH 7.5 | Buffer composition can be optimized for specific enzymes. |

| Incubation Temperature | 37°C |

Table 2: Reported IC50 Values for Proteasome Inhibitors

| Inhibitor | Target | Reported IC50 | Cell Line/System | Citation |

| MG-132 | Proteasome (primarily chymotrypsin-like) | 18.5 µM (for cell viability) | C6 glioma cells | [10] |

| Bortezomib | 26S Proteasome (primarily chymotrypsin-like) | 32.8 nM (for cell viability) | PC3 parental cells | [11] |

| Bortezomib | 26S Proteasome (trypsin-like) | >1000 nM | Myeloma cell lines | [12] |

Note: The IC50 values can vary significantly depending on the cell type, assay conditions, and the specific proteasome activity being measured. The values presented here are for context and may not be directly applicable to all experimental setups using this compound.

Experimental Protocols

Standard Proteasome Activity Assay in Cell Lysates

This protocol provides a general framework for measuring trypsin-like proteasome activity in cell lysates.

Reagents:

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 0.1% NP-40.

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5).

-

This compound Stock Solution: 10 mM in DMSO.

-

Proteasome Inhibitor (e.g., MG-132): 10 mM in DMSO (for negative control).

Procedure:

-

Cell Lysis: Wash cell pellets with ice-cold PBS. Lyse cells in ice-cold lysis buffer (e.g., at a density of 107 cells/mL) for 30 minutes on ice.[3]

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay). Adjust the protein concentration to a working range (e.g., 1-2 mg/mL) with lysis buffer.[3]

-

Assay Setup: In a 96-well black microplate, add cell lysate to each well. For negative controls, pre-incubate a subset of wells with a proteasome inhibitor (e.g., 100 µM MG-132) for 10-15 minutes at room temperature.[6]

-

Reaction Initiation: Add this compound to a final concentration of 100 µM to all wells.[3]

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-5 minutes (Excitation: ~380 nm, Emission: ~460 nm).[3]

-

Data Analysis: Calculate the rate of reaction (increase in fluorescence units per minute) from the linear portion of the kinetic curve. Subtract the rate of the inhibitor-treated wells (background) from the rates of the untreated wells to determine the specific trypsin-like proteasome activity.

Capture Proteasome Assay (CAPA)

This method offers higher specificity by first immobilizing the proteasome from a cell lysate onto an antibody-coated plate, thereby removing other proteases that might cleave this compound.[3][5]

Reagents:

-

Coating Antibody: Anti-proteasome subunit antibody (e.g., anti-α2).

-

Coating Buffer: PBS.

-

Blocking Buffer: 2% BSA in PBS.

-

Wash Buffer: 20 mM Tris-HCl (pH 7.5) with 0.1% NP-40, followed by 20 mM Tris-HCl (pH 7.5).

-

Assay Components: As per the standard assay.

Procedure:

-

Antibody Coating: Coat a 96-well black microplate with the capture antibody (e.g., 5 µg/mL in coating buffer) overnight at 4°C.[3]

-

Blocking: Wash the plate with PBS and block with blocking buffer for 1 hour at room temperature.[3]

-

Proteasome Capture: Wash the plate with PBS. Add cell lysate (e.g., 50 µL of 200 µg/mL) to each well and incubate for 2 hours at 4°C to allow proteasome capture.[3]

-

Washing: Carefully wash the wells with wash buffers to remove unbound proteins.[3]

-

Inhibitor Treatment (Optional): For control wells, add proteasome inhibitors and incubate for 10 minutes at room temperature.[3]

-

Substrate Addition and Measurement: Add this compound (100 µM) and measure fluorescence as described in the standard protocol.[3]

Visualization of Pathways and Workflows

Enzymatic Cleavage of this compound

Caption: Cleavage of this compound by a trypsin-like protease releases the fluorescent AMC molecule.

General Experimental Workflow

Caption: A generalized workflow for measuring trypsin-like protease activity using this compound.

Role of Proteasome in Akt Signaling Pathway

Caption: The 26S proteasome can mediate the degradation of Akt, a key regulator of cell survival.

Proteolytic Cleavage in the Notch Signaling Pathway

Caption: A cascade of proteolytic cleavages is required for the activation of the Notch receptor.

Conclusion

This compound is an indispensable tool for the investigation of trypsin-like protease activity, particularly that of the proteasome. Its high sensitivity and specificity make it suitable for a wide range of applications, from basic research into proteasome function to high-throughput screening for novel protease inhibitors. While this guide provides a solid foundation, it is crucial for researchers to optimize assay conditions for their specific experimental systems to ensure accurate and reproducible results. The continued use of this and similar fluorogenic substrates will undoubtedly further our understanding of the critical roles that proteases play in health and disease.

References

- 1. Interfering with the Ubiquitin-Mediated Regulation of Akt as a Strategy for Cancer Treatment [mdpi.com]

- 2. Signaling Pathways That Depend on Regulated Proteolysis - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Concept and application of circulating proteasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. ubpbio.com [ubpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ubpbio.com [ubpbio.com]

- 9. glpbio.com [glpbio.com]

- 10. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Boc-Leu-Arg-Arg-AMC: Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Leu-Arg-Arg-AMC (Boc-Leucyl-Arginyl-Arginine-7-amino-4-methylcoumarin) is a synthetic, fluorogenic peptide substrate widely utilized in biochemical assays to measure the activity of specific proteases. Its core structure consists of a tripeptide sequence (Leu-Arg-Arg) linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group. This technical guide provides a comprehensive overview of the structure, biochemical properties, and applications of Boc-Leu-Arg-Arg-AMC, with a focus on its use in studying the ubiquitin-proteasome system and other relevant enzymatic pathways.

Chemical Structure and Properties

The chemical structure of Boc-Leu-Arg-Arg-AMC is characterized by the sequence Boc-Leu-Arg-Arg-AMC. The Boc protecting group prevents unwanted enzymatic degradation from the N-terminus. The tripeptide sequence is specifically designed to be recognized and cleaved by proteases with trypsin-like activity, which preferentially cleave after basic amino acid residues such as arginine (Arg). Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC molecule, the highly fluorescent AMC is released. The fluorescence of the free AMC can be monitored kinetically, providing a sensitive measure of enzyme activity.

Table 1: Physicochemical Properties of Boc-Leu-Arg-Arg-AMC

| Property | Value |

| Molecular Formula | C₃₃H₅₂N₁₀O₇ |

| Molecular Weight | 700.83 g/mol |

| Excitation Wavelength | 340-380 nm |

| Emission Wavelength | 440-460 nm |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C, protect from light. Avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[1] |

Enzymatic Specificity and Kinetic Parameters

Boc-Leu-Arg-Arg-AMC is primarily recognized as a substrate for the trypsin-like activity of the 20S and 26S proteasome, specifically the β2 subunit.[2] However, it is also cleaved by other proteases, a factor that must be considered when designing and interpreting experiments.

Primary Target:

-

The Proteasome: The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells, playing a critical role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 20S proteasome core particle possesses three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing). Boc-Leu-Arg-Arg-AMC is a specific substrate for the trypsin-like activity.

Other Known Enzymes:

-

Kex2 Endoprotease: This is a calcium-dependent serine protease found in yeast, involved in the processing of precursor proteins.

-

Kallikrein 5: A serine protease found in the skin that plays a role in desquamation.

Table 2: Kinetic Parameters of Boc-Leu-Arg-Arg-AMC with Various Enzymes

| Enzyme | Organism/Tissue | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Kex2 Endoprotease | Saccharomyces cerevisiae | 45 | 17 | 377,778 |

Signaling Pathway: The Role of the Proteasome in NF-κB Activation

A critical signaling pathway where the trypsin-like activity of the proteasome is essential is the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). NF-κB plays a central role in the inflammatory and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by various signals (e.g., cytokines, pathogens), a signaling cascade is initiated, leading to the phosphorylation of IκB. This phosphorylation event marks IκB for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκB unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes. The trypsin-like activity of the proteasome is involved in the processing of the polyubiquitin chain on IκB, facilitating its degradation.

References

The Specificity of Boc-LRR-AMC: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Boc-LRR-AMC, its specificity, and its application in biochemical assays. This document details the core principles of its use, experimental protocols, and the biological pathways it helps to elucidate, with a focus on providing actionable data and methodologies for professionals in the field.

Introduction to this compound

This compound (Boc-Leu-Arg-Arg-AMC) is a synthetic peptide substrate widely used to measure the trypsin-like proteolytic activity of the proteasome, a key component of the cellular machinery for protein degradation. The substrate is composed of a tripeptide sequence (Leu-Arg-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group to prevent non-specific degradation by aminopeptidases.

The specificity of this compound for the trypsin-like activity of the proteasome is conferred by the P1 arginine residue, as trypsin-like proteases preferentially cleave after basic amino acids. Upon cleavage of the amide bond between the C-terminal arginine and the AMC molecule, the highly fluorescent AMC is released, and its fluorescence can be measured to quantify enzymatic activity.

Data Presentation: Enzyme Specificity and Inhibition

| Enzyme/Complex | Subunit Targeted | Inhibitor | IC50 (nM) | Cell Type/Source |

| Constitutive Proteasome | β2 | Bortezomib | 40 | Purified Rabbit 26S |

| β2 | MG132 | 200 | Purified Rabbit 26S | |

| Immunoproteasome | β2i/LMP2 | PR-957 (ONX 0914) | 180 | Purified Human |

| β2i/LMP2 | Bortezomib | 30 | Purified Human |

Note: IC50 values can vary depending on the experimental conditions, including enzyme and substrate concentrations, buffer composition, and temperature.

Experimental Protocols

General Proteasome Activity Assay

This protocol outlines a standard method for measuring the trypsin-like activity of the proteasome in cell lysates using this compound.

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, with protease inhibitors)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)

-

This compound substrate (stock solution in DMSO, typically 10 mM)

-

Proteasome inhibitor (e.g., MG132, stock solution in DMSO, typically 10 mM)

-

96-well black microplate

-

Fluorometer capable of excitation at 360-380 nm and emission at 440-460 nm

Procedure:

-

Cell Lysate Preparation: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Reaction Setup: In a 96-well black microplate, add cell lysate (typically 10-50 µg of protein) to each well. For control wells, pre-incubate the lysate with a proteasome inhibitor (e.g., 10 µM MG132) for 15-30 minutes at 37°C.

-

Substrate Addition: Add this compound to each well to a final concentration of 50-100 µM.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.

-

Data Analysis: Calculate the rate of AMC release by determining the slope of the linear portion of the fluorescence versus time plot. Subtract the rate of the inhibitor-treated control wells from the rate of the untreated wells to determine the specific proteasome activity.

Capture Proteasome Assay (CAPA)

The CAPA method allows for the specific measurement of proteasome activity from cell lysates by first capturing the proteasome on an antibody-coated plate.[1]

Materials:

-

Anti-proteasome subunit antibody (e.g., anti-α2)

-

High-binding 96-well black microplate

-

Blocking buffer (e.g., PBS with 2% BSA)

-

Washing buffer (e.g., 20 mM Tris, pH 7.5)

-

Other materials as in the general assay

Procedure:

-

Antibody Coating: Coat the wells of a 96-well plate with the anti-proteasome antibody overnight at 4°C.

-

Blocking: Wash the plate and block with blocking buffer for 1 hour at room temperature.

-

Proteasome Capture: Add cell lysate to the wells and incubate for 2 hours at 4°C to allow the proteasome to bind to the antibody.[1]

-

Washing: Wash the plate thoroughly to remove unbound proteins.

-

Activity Assay: Proceed with the addition of assay buffer, this compound, and inhibitors as described in the general protocol.[1]

Visualizations: Pathways and Workflows

Signaling Pathways Regulating Proteasome Activity

The activity of the proteasome, including its trypsin-like component, is regulated by various signaling pathways. Interferon-gamma (IFN-γ), for example, can induce the expression of immunoproteasome subunits via the JAK-STAT pathway. The NF-κB pathway has also been implicated in the regulation of proteasome gene expression. Post-translational modifications such as phosphorylation can also modulate proteasome activity.

References

The Discovery and Development of Boc-LRR-AMC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-Leucyl-L-Arginyl-L-Arginine 4-methylcoumaryl-7-amide (Boc-LRR-AMC) has emerged as a cornerstone fluorogenic substrate for the investigation of the trypsin-like activity of the proteasome, a critical component of the cellular machinery for protein degradation. This technical guide provides a comprehensive overview of the discovery, development, and application of this compound. It details the substrate's chemical properties, mechanism of action, and the experimental protocols for its use in assessing proteasome function. Furthermore, this guide delves into the broader context of the ubiquitin-proteasome pathway and the rationale behind the design of such synthetic peptides for monitoring specific proteolytic activities.

Introduction: The Ubiquitin-Proteasome System

The ubiquitin-proteasome pathway (UPP) is the primary mechanism for regulated intracellular protein degradation in eukaryotic cells.[1][2] This pathway is central to a myriad of cellular processes, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins.[2] The 26S proteasome, a large multi-catalytic protease complex, is the central executioner of the UPP. It is composed of a 20S core particle, which houses the proteolytic active sites, and one or two 19S regulatory particles that recognize, unfold, and translocate ubiquitinated protein substrates into the 20S core for degradation.[1]

The 20S proteasome possesses three distinct proteolytic activities:

-

Chymotrypsin-like activity: Cleaves after large hydrophobic residues.

-

Trypsin-like activity: Cleaves after basic residues.

-

Caspase-like (or peptidyl-glutamyl peptide-hydrolyzing) activity: Cleaves after acidic residues.

The development of specific substrates for each of these activities has been pivotal in dissecting the complex functions of the proteasome and in the screening for potential therapeutic inhibitors.

Discovery and Rationale for the Design of this compound

The development of fluorogenic peptide substrates for proteases was a significant advancement, allowing for sensitive and continuous monitoring of enzymatic activity. The design of these substrates is rooted in the understanding of the substrate specificity of the target protease. For the trypsin-like activity of the proteasome, which preferentially cleaves after basic amino acid residues like arginine and lysine, a peptide sequence rich in these residues was a logical starting point.

While the exact seminal paper detailing the very first synthesis of this compound is not readily apparent in a singular publication, its widespread use in the early 1990s points to its development within the broader context of creating tools to probe the burgeoning field of proteasome research. The work of Aki et al. in 1994 is a key early reference that utilized this compound to demonstrate the functional diversity of proteasomes induced by interferon-γ.[3] This study highlighted the utility of specific substrates in understanding how the proteasome's activity could be modulated in response to cellular signals.

The choice of the Leu-Arg-Arg sequence, coupled with the N-terminal tert-butyloxycarbonyl (Boc) protecting group and the C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore, was deliberate. The di-arginine motif provides a strong recognition and cleavage site for the trypsin-like activity, while the leucine residue at the P3 position likely enhances binding affinity. The Boc group protects the N-terminus from non-specific degradation by aminopeptidases. The AMC fluorophore is quenched when part of the intact peptide but exhibits strong fluorescence upon its release after proteolytic cleavage.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Full Chemical Name | tert-Butyloxycarbonyl-L-Leucyl-L-Arginyl-L-Arginine-4-methylcoumaryl-7-amide |

| Molecular Formula | C₃₃H₅₂N₁₀O₇ |

| Molecular Weight | 700.83 g/mol [4] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Excitation Maximum (AMC) | 340-380 nm[4][5] |

| Emission Maximum (AMC) | 440-460 nm[4][5] |

Mechanism of Action

This compound is a fluorogenic substrate that operates on the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching. In its intact form, the AMC fluorophore is covalently linked to the C-terminus of the peptide. In this state, its fluorescence is minimal.

Upon incubation with a sample containing active proteasomes, the trypsin-like activity of the 20S catalytic core recognizes and cleaves the amide bond between the C-terminal arginine residue and the AMC molecule. This cleavage event liberates the free AMC, which is highly fluorescent. The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the trypsin-like activity of the proteasome in the sample.

Figure 1. Mechanism of this compound cleavage by the proteasome.

Experimental Protocols

General Proteasome Activity Assay in Cell Lysates

This protocol provides a general method for measuring the trypsin-like activity of the proteasome in cell lysates.

Materials:

-

Cells of interest

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA

-

This compound stock solution (10 mM in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

Proteasome inhibitor (e.g., MG132, 10 mM in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by sonication or repeated freeze-thaw cycles.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

Dilute the cell lysate to the desired concentration (e.g., 1 mg/mL) with Assay Buffer.

-

In a 96-well black microplate, add 50 µL of the diluted cell lysate to each well.

-

For inhibitor control wells, add the proteasome inhibitor to a final concentration of 20 µM and incubate for 15 minutes at 37°C. For other wells, add an equivalent volume of DMSO.

-

Prepare the substrate solution by diluting the this compound stock solution in Assay Buffer to a final concentration of 100 µM.

-

-

Measurement:

-

Initiate the reaction by adding 50 µL of the 100 µM this compound solution to each well.

-

Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes, using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each sample.

-

The rate of the reaction is the slope of the linear portion of the curve.

-

The specific proteasome activity is calculated by subtracting the rate of the inhibitor-treated sample from the rate of the untreated sample.

-

Figure 2. Experimental workflow for proteasome activity assay.

Determination of Kinetic Parameters (Km and Vmax)

To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of this compound for purified proteasome, a similar assay is performed with varying substrate concentrations.

Materials:

-

Purified 20S or 26S proteasome

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

This compound stock solution (10 mM in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a series of this compound dilutions in Assay Buffer, ranging from a concentration well below the expected Km to one well above (e.g., 1 µM to 500 µM).

-

In a 96-well plate, add a fixed amount of purified proteasome to each well.

-

Initiate the reactions by adding the different concentrations of this compound to the wells.

-

Immediately measure the initial reaction velocities (V₀) for each substrate concentration by monitoring the linear increase in fluorescence over a short period.

-

Plot the initial velocities (V₀) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be used for this purpose.

Note: The Km of the 26S proteasome for this compound has been reported to be high (>0.5 mM), which may be a consideration in experimental design due to potential solubility limitations of the substrate at such high concentrations.[6]

Data Presentation

Physicochemical Properties

| Parameter | Value | Reference |

| Molecular Formula | C₃₃H₅₂N₁₀O₇ | - |

| Molecular Weight | 700.83 g/mol | [4] |

| Excitation Wavelength | 340-380 nm | [4][5] |

| Emission Wavelength | 440-460 nm | [4][5] |

| Typical Working Concentration | 50-200 µM | [7] |

Enzymatic Kinetic Parameters (Illustrative)

| Enzyme | Km (µM) | Vmax (relative units) |

| 20S Proteasome (Yeast) | ~150-250 | To be determined empirically |

| 26S Proteasome (Mammalian) | >500 | To be determined empirically |

Note: Specific Km and Vmax values can vary depending on the source of the proteasome and the specific assay conditions.

Signaling Pathway Context: The Ubiquitin-Proteasome Pathway

This compound is a tool to measure the activity of the final step in the ubiquitin-proteasome pathway. The following diagram illustrates the key steps leading to protein degradation by the proteasome.

Figure 3. The Ubiquitin-Proteasome Pathway.

Conclusion

This compound remains an indispensable tool in the study of proteasome function. Its design, based on the substrate specificity of the proteasome's trypsin-like activity, allows for the sensitive and specific measurement of this crucial cellular process. This technical guide has provided a comprehensive overview of its discovery, mechanism of action, and detailed experimental protocols for its application. A thorough understanding of this and other specific fluorogenic substrates is essential for researchers in both basic science and drug development who aim to further unravel the complexities of the ubiquitin-proteasome system and its role in health and disease.

References

- 1. ovid.com [ovid.com]

- 2. Cancer immunotherapy in mice and humans: personal observations | Kawiak | Folia Histochemica et Cytobiologica [journals.viamedica.pl]

- 3. Interferon-gamma induces different subunit organizations and functional diversity of proteasomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteasome activator 28γ (PA28γ) allosterically activates trypsin-like proteolysis by binding to the α-ring of the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. ubpbio.com [ubpbio.com]

Methodological & Application

Measuring Proteasome Activity in Cell Lysates: An Application Note and Protocol for the Boc-LRR-AMC Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the targeted degradation of the majority of intracellular proteins. This process plays a pivotal role in regulating a wide array of cellular functions, including cell cycle progression, signal transduction, and apoptosis. Dysregulation of the UPS has been implicated in numerous diseases, such as cancer and neurodegenerative disorders, making the proteasome a key target for therapeutic intervention. The 26S proteasome, the central protease of this system, possesses three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like.

This application note provides a detailed protocol for measuring the trypsin-like activity of the proteasome in cell lysates using the fluorogenic substrate Boc-L-leucyl-L-arginyl-L-arginyl-7-amino-4-methylcoumarin (Boc-LRR-AMC). Cleavage of this substrate by the proteasome releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzymatic activity.

Principle of the Assay

The this compound assay is a sensitive and straightforward method for quantifying the trypsin-like activity of the 20S and 26S proteasome.[1][2][3] The substrate, this compound, is a non-fluorescent peptide conjugated to AMC. In the presence of active proteasome, the peptide bond between the arginine residue and AMC is cleaved, liberating the highly fluorescent AMC molecule. The rate of AMC release is directly proportional to the trypsin-like activity of the proteasome in the sample. The fluorescence of free AMC can be measured using a fluorometer with excitation wavelengths in the range of 340-380 nm and emission wavelengths between 440-460 nm.[1][2][3][4] To ensure that the measured activity is specific to the proteasome, a parallel reaction containing a potent proteasome inhibitor, such as MG132, should be performed.[4] The proteasome-specific activity is then calculated by subtracting the fluorescence signal of the inhibitor-treated sample from the total fluorescence signal.

Signaling Pathway

The ubiquitin-proteasome pathway is a multi-step process that results in the degradation of targeted proteins.

Figure 1: The Ubiquitin-Proteasome Pathway.

Experimental Workflow

A typical workflow for the this compound assay involves cell lysis, protein quantification, the enzymatic reaction, and data analysis.

Figure 2: this compound Assay Workflow.

Materials and Reagents

Reagents

-

This compound substrate (e.g., from Cayman Chemical, UBPBio)[1][4]

-

Proteasome inhibitor (e.g., MG132)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100)[5]

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)[6]

-

Bovine Serum Albumin (BSA) for protein standard

-

Bradford or BCA Protein Assay Reagent

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

Equipment

-

Fluorometric microplate reader with filters for Ex/Em = 340-380/440-460 nm

-

Spectrophotometer for protein quantification

-

Microcentrifuge

-

Sonicator or homogenizer

-

Black, clear-bottom 96-well microplates

-

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

Preparation of Cell Lysates

-

Cell Culture: Grow cells to the desired confluency or density. For suspension cells, collect by centrifugation. For adherent cells, wash with ice-cold PBS and scrape.

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. A general guideline is to use 100 µL of Lysis Buffer per 1 million cells.

-

Homogenization: Lyse the cells by sonication on ice or by multiple freeze-thaw cycles.

-